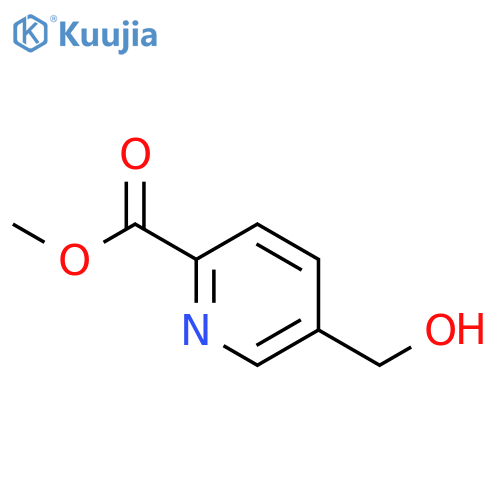

Cas no 39977-42-9 (methyl 5-(hydroxymethyl)pyridine-2-carboxylate)

39977-42-9 structure

商品名:methyl 5-(hydroxymethyl)pyridine-2-carboxylate

methyl 5-(hydroxymethyl)pyridine-2-carboxylate 化学的及び物理的性質

名前と識別子

-

- 2-Pyridinecarboxylicacid, 5-(hydroxymethyl)-, methyl ester

- Methyl5-(hydroxymethyl)picolinate

- 5-Hydroxymethyl-pyridine-2-carboxylic acid methyl ester

- methyl 5-(hydroxymethyl)pyridine-2-carboxylate

- DTXSID90597015

- methyl 5-(hydroxymethyl)picolinate

- CS-0150745

- 39977-42-9

- EN300-202438

- FT-0723501

- PB42744

- SCHEMBL8324962

- MFCD11848099

- BS-17010

- AKOS027321069

- 5-Hydroxymethyl-pyridine-2-carboxylicacidmethylester

- DB-069904

-

- MDL: MFCD11848099

- インチ: InChI=1S/C8H9NO3/c1-12-8(11)7-3-2-6(5-10)4-9-7/h2-4,10H,5H2,1H3

- InChIKey: AXEJHIXDOVLEFC-UHFFFAOYSA-N

- ほほえんだ: COC(=O)C1=NC=C(C=C1)CO

計算された属性

- せいみつぶんしりょう: 167.058243149g/mol

- どういたいしつりょう: 167.058243149g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 59.4Ų

- 疎水性パラメータ計算基準値(XlogP): 0.2

methyl 5-(hydroxymethyl)pyridine-2-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | BD4557641-100mg |

Methyl5-(hydroxymethyl)picolinate |

39977-42-9 | 95% | 100mg |

RMB 328.00 | 2025-02-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBCS1406272-10G |

methyl 5-(hydroxymethyl)pyridine-2-carboxylate |

39977-42-9 | 97% | 10g |

¥ 11,952.00 | 2023-04-13 | |

| Enamine | EN300-202438-1.0g |

methyl 5-(hydroxymethyl)pyridine-2-carboxylate |

39977-42-9 | 95% | 1g |

$428.0 | 2023-05-31 | |

| eNovation Chemicals LLC | D683979-1G |

methyl 5-(hydroxymethyl)pyridine-2-carboxylate |

39977-42-9 | 97% | 1g |

$155 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBCS1406272-5G |

methyl 5-(hydroxymethyl)pyridine-2-carboxylate |

39977-42-9 | 97% | 5g |

¥ 7,200.00 | 2023-04-13 | |

| Alichem | A029207643-10g |

Methyl 5-(hydroxymethyl)picolinate |

39977-42-9 | 95% | 10g |

$2272.64 | 2023-09-02 | |

| eNovation Chemicals LLC | Y1226183-5g |

methyl 5-(hydroxymethyl)pyridine-2-carboxylate |

39977-42-9 | 95% | 5g |

$1150 | 2024-06-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBCS1406272-1G |

methyl 5-(hydroxymethyl)pyridine-2-carboxylate |

39977-42-9 | 97% | 1g |

¥ 2,395.00 | 2023-04-13 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UF786-250mg |

methyl 5-(hydroxymethyl)pyridine-2-carboxylate |

39977-42-9 | 95+% | 250mg |

1639CNY | 2021-05-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UF786-100mg |

methyl 5-(hydroxymethyl)pyridine-2-carboxylate |

39977-42-9 | 95+% | 100mg |

648CNY | 2021-05-07 |

methyl 5-(hydroxymethyl)pyridine-2-carboxylate 関連文献

-

Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

-

5. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

39977-42-9 (methyl 5-(hydroxymethyl)pyridine-2-carboxylate) 関連製品

- 17874-78-1(6-(ethoxycarbonyl)nicotinic Acid)

- 317335-15-2(methyl 4-(hydroxymethyl)pyridine-2-carboxylate)

- 881-86-7(2,5-dimethyl pyridine-2,5-dicarboxylate)

- 17874-79-2(5-(methoxycarbonyl)pyridine-2-carboxylate)

- 76196-66-2(methyl 5-cyanopyridine-2-carboxylate)

- 55876-91-0(methyl 5-formylpyridine-2-carboxylate)

- 55876-82-9(ethyl 5-methylpyridine-2-carboxylate)

- 50501-35-4(Ethyl 5-(hydroxymethyl)picolinate)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:39977-42-9)methyl 5-(hydroxymethyl)pyridine-2-carboxylate

清らかである:99%/99%

はかる:1g/5g

価格 ($):284.0/993.0